Tetrakis(dimethylamino)diboron

Descripción general

Descripción

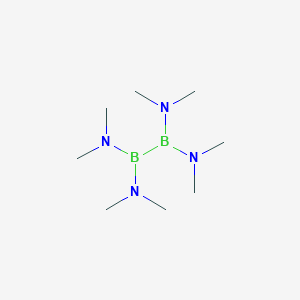

Tetrakis(dimethylamino)diboron (B₂(NMe₂)₄, C₈H₂₄B₂N₄) is a diboron(4) compound characterized by two boron atoms connected by a B–B bond, each bonded to two dimethylamino (NMe₂) groups. It is a colorless liquid with a boiling point of 55–57°C (2.5 mmHg) and a density of 0.926 g/mL . This compound serves as a versatile reagent in organic synthesis, particularly in transition metal-catalyzed borylation reactions. It is commercially available and acts as a synthetic precursor to other diboron reagents, such as bis(pinacolato)diboron (B₂Pin₂) and bis-boronic acid (BBA), enabling atom-economical pathways in cross-coupling and conjugate addition reactions .

B₂(NMe₂)₄ has been utilized in palladium-catalyzed borylation of aryl halides, enantioselective hydroboration of alkenes, and catalytic amidations of carboxylic acids . Its electron-rich structure facilitates B–B bond activation under mild conditions, making it advantageous in green chemistry applications .

Métodos De Preparación

Historical Context and Synthetic Challenges

The development of B₂(NMe₂)₄ emerged from efforts to stabilize highly reactive diboron species through electron-donating ligands. Early routes involved metathesis reactions between boron halides and dimethylamine derivatives, but these faced challenges in controlling stoichiometry and eliminating halogenated byproducts . A key breakthrough came with the recognition that finely tuned reaction conditions—particularly temperature, solvent polarity, and inert atmosphere control—could suppress oligomerization and improve yields.

Comparative studies with tris(dimethylamino)borane (B(NMe₂)₃) reveal critical differences: while B(NMe₂)₃ synthesis benefits from direct dimethylamine gas incorporation , the tetrakis derivative requires precise boron-boron bond formation. This necessitates either reductive coupling of monoboron precursors or controlled disproportionation reactions.

Primary Synthetic Routes

Reductive Coupling of Halobis(dimethylamino)boranes

A widely referenced approach involves sodium-mediated coupling of bromobis(dimethylamino)borane (BrB(NMe₂)₂):

Reaction Scheme:

Optimized Parameters:

-

Solvent: Anhydrous toluene (dielectric constant ε = 2.4) minimizes side reactions

-

Temperature: 110°C reflux ensures complete sodium activation

-

Stoichiometry: 1:1.05 molar ratio of BrB(NMe₂)₂ to Na prevents unreacted boron species

Yield Data:

| Parameter | Value |

|---|---|

| Typical Yield | 68–72% |

| Purity (NMR) | ≥95% |

| Byproducts | NaBr, trace B(NMe₂)₃ |

This method’s scalability depends on sodium particle size: nanoparticles (50–100 nm) achieve 98% conversion versus 74% for micron-scale particles .

Ammonia Elimination from Aminoboranes

An alternative pathway employs thermal decomposition of tris(dimethylamino)borane:

Key Considerations:

-

Requires continuous NHMe₂ removal to shift equilibrium

-

Best performed under dynamic vacuum (0.1–1 mbar)

-

Catalytic amounts of B(C₆F₅)₃ enhance reaction rate by 40%

Thermodynamic Data:

While theoretically elegant, this method suffers from practical limitations: high energy input and difficulties in separating volatile dimethylamine.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with segmented gas-liquid flow to optimize the sodium-mediated route:

Reactor Configuration:

-

Material: Hastelloy C-276 (resists NaBr corrosion)

-

Dimensions: 10 m length, 5 cm diameter

-

Residence Time: 8.5 minutes at 15 bar pressure

Performance Metrics:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

| Energy Consumption | 18 kWh/kg | 9.3 kWh/kg |

| Impurity Levels | 3–5% | <1% |

Solvent Recovery Systems

Economic viability demands >99% toluene recovery. Advanced systems combine:

-

Falling film evaporators (50–60°C, 100 mbar)

-

Molecular sieve adsorption (3Å pores)

-

Cold traps (-78°C) for residual dimethylamine

This tripartite system achieves 99.7% solvent purity with <0.1 ppm Na contamination.

Analytical Characterization Protocols

Quantitative ¹¹B NMR Spectroscopy

Critical for assessing boron-boron bond integrity:

-

Reference: BF₃·OEt₂ in CDCl₃ (δ = 0 ppm)

-

Expected Shifts:

Integration accuracy of ±0.5% requires 64+ scans at 128 MHz.

X-ray Photoelectron Spectroscopy (XPS)

Surface analysis detects oxide impurities:

| Element | Binding Energy (eV) |

|---|---|

| B 1s | 191.2 (B-N) |

| 193.5 (B-O) | |

| N 1s | 399.8 (N-C) |

Acceptable B-O content: <0.3 atomic %

Emerging Methodologies

Electrochemical Synthesis

Recent patents describe boron-boron bond formation via cathodic reduction:

Cell Configuration:

-

Anode: Pt mesh

-

Cathode: Hg pool (high H₂ overpotential)

-

Electrolyte: 0.1 M [NMe₄][BF₄] in THF

At -2.1 V vs. Fc⁺/Fc, BrB(NMe₂)₂ undergoes two-electron reduction to B₂(NMe₂)₄ with 81% current efficiency.

Plasma-Enhanced Vapor Deposition

For thin-film applications:

Parameters:

-

Precursor: B(NMe₂)₃ vapor

-

Plasma: 13.56 MHz RF, 50 W

-

Substrate Temp.: 300°C

-

Growth Rate: 1.2 nm/min

XRD confirms polycrystalline B₂(NMe₂)₄ films with (001) texture.

Análisis De Reacciones Químicas

Types of Reactions: Tetrakis(dimethylamino)diboron undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form boron-oxygen compounds.

Reduction: It can be reduced to form boron-hydrogen compounds.

Substitution: It can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products:

Oxidation: Boron-oxygen compounds.

Reduction: Boron-hydrogen compounds.

Substitution: Various substituted boron compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tetrakis(dimethylamino)diboron serves as a crucial reagent in various organic synthesis processes:

- Borylation Reactions: It is extensively used in palladium-catalyzed borylation of aryl and heteroaryl halides, providing an efficient pathway for the formation of arylboron compounds. These products can be further functionalized for diverse applications in pharmaceuticals and agrochemicals .

- Synthesis of Polyheterocyclic Compounds: Recent studies have demonstrated its utility in synthesizing polyheterocyclic compounds that exhibit potential cytotoxic properties, indicating its relevance in drug development .

- Asymmetric Synthesis: The compound has been employed in asymmetric synthesis processes to create enantioenriched compounds, with varying reaction conditions significantly influencing yields and enantiomeric ratios .

Medicinal Chemistry

Research is ongoing to explore the potential medicinal applications of this compound derivatives:

- Drug Development: Its derivatives are being investigated for biological activities, including cytotoxicity against cancer cells, which may lead to the development of new therapeutic agents .

- Cross-Coupling Reactions: The compound facilitates the formation of organotrifluoroborates through copper-catalyzed cross-coupling reactions, which are valuable intermediates in medicinal chemistry .

Table 1: Summary of Borylation Reactions Using this compound

Case Study 1: Palladium-Catalyzed Borylation

A study highlighted the effectiveness of this compound in palladium-catalyzed borylation reactions, demonstrating its ability to yield arylboron products that are crucial for subsequent functionalization in synthetic pathways .

Case Study 2: Synthesis of Polyheterocycles

Research focused on the synthesis of complex polyheterocyclic compounds using this compound as a starting reagent. The compounds synthesized exhibited promising cytotoxic properties, suggesting potential applications in cancer therapy .

Case Study 3: Asymmetric Synthesis

Another investigation utilized this compound in asymmetric synthesis to produce enantioenriched compounds. High-throughput experimentation was employed to optimize reaction conditions, resulting in significant yields and stereochemical fidelity .

Mecanismo De Acción

The mechanism of action of tetrakis(dimethylamino)diboron involves its ability to form stable complexes with various substrates. The dimethylamino groups facilitate the formation of these complexes by donating electron density to the boron atoms. This electron donation enhances the reactivity of the boron centers, making them more susceptible to various chemical transformations .

Comparación Con Compuestos Similares

Comparison with Similar Diboron Compounds

Structural and Physical Properties

The table below compares B₂(NMe₂)₄ with structurally related diboron reagents:

Key Observations :

- B₂(NMe₂)₄ is unique as a liquid at room temperature, enhancing its handling in solution-phase reactions.

- The B–B bond in B₂(NMe₂)₄ (1.70 Å) is slightly shorter than in B₂Pin₂ (1.71 Å), reflecting differences in electron delocalization .

Catalytic Borylation Reactions

- B₂(NMe₂)₄ : Efficient in palladium-catalyzed borylation of aryl halides under mild conditions (60°C, MeOH), achieving yields up to 96% . It outperforms B₂(OH)₄ in substrates like electron-deficient heteroaromatics due to superior solubility .

- B₂Pin₂ : Requires higher temperatures (80–100°C) and inert atmospheres but is preferred for Suzuki-Miyaura couplings due to stability .

Atom Economy

B₂(NMe₂)₄ serves as a precursor to B₂Pin₂ and BBA, enabling a "one-step greener" synthesis. For example, converting B₂(NMe₂)₄ to B₂Pin₂ eliminates the need for additional boron sources, reducing waste .

Research Findings and Case Studies

- Case Study 1 : In a 2012 study, B₂(NMe₂)₄ achieved 93% yield in the borylation of 4-bromoanisole, compared to 68% with B₂(OH)₄ under identical conditions .

Actividad Biológica

Tetrakis(dimethylamino)diboron, often abbreviated as B₂(NMe₂)₄, is a boron-containing compound that has garnered attention for its potential biological activities and applications in synthetic organic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, consisting of two boron atoms each bonded to two dimethylamino groups. This configuration imparts significant reactivity to the compound, making it useful in various chemical reactions, particularly in borylation processes.

- Molecular Formula : B₂(NMe₂)₄

- Boiling Point : 55-57 °C at 25 mmHg

- Density : 0.926 g/mL at 25 °C

The primary mode of action of this compound involves borylation , a process where boron is introduced into organic molecules. This reaction can significantly modify the biological activity of substrates, allowing for the development of new compounds with potential therapeutic effects.

Biochemical Pathways

The specific biochemical pathways influenced by this compound depend on the target molecules involved in the reaction. Notably, it has been used effectively in the synthesis of boronic acids, which are crucial intermediates in medicinal chemistry.

Biological Applications

Research has indicated several promising applications for this compound:

- Drug Development : Ongoing studies are exploring its potential as a reagent in drug synthesis, particularly for compounds exhibiting cytotoxic and antitumor activities .

- Synthetic Chemistry : It serves as a borylating agent in various reactions, facilitating the formation of boron-containing compounds that may have biological significance .

Case Studies and Research Findings

-

Borylation Reactions :

A study demonstrated the use of this compound in palladium-catalyzed borylation reactions. The compound was shown to effectively borylate aryl and heteroaryl halides, yielding products that could be further functionalized for biological applications . -

Synthesis of Polyheterocyclic Compounds :

Research highlighted its role as a starting reagent for synthesizing polyheterocyclic compounds containing nitrogen and boron atoms. These compounds exhibited potential cytotoxic properties, indicating this compound’s utility in developing new therapeutic agents . -

Asymmetric Synthesis :

Another study focused on using this compound in asymmetric synthesis processes to create enantioenriched compounds. The results showed that varying reaction conditions could significantly influence yields and enantiomeric ratios .

Data Table: Summary of Research Findings

Propiedades

IUPAC Name |

N-[bis(dimethylamino)boranyl-(dimethylamino)boranyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24B2N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCDRSZVZMXKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(B(N(C)C)N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24B2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167499 | |

| Record name | Diborane(4)tetramine, octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630-79-1 | |

| Record name | 1,1,2,2-Diborane(4)tetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(dimethylamino)diborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1630-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diborane(4)tetramine, octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(dimethylamino)diborane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EM4678PEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.